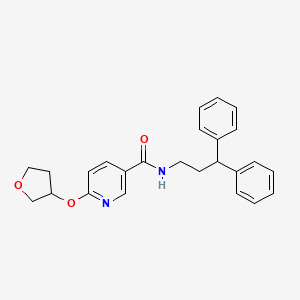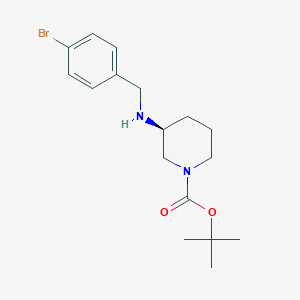
(S)-tert-Butyl 3-((4-bromobenzyl)amino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(S)-tert-Butyl 3-((4-bromobenzyl)amino)piperidine-1-carboxylate" is a chemical entity that is not directly described in the provided papers. However, the papers do discuss related compounds that share structural similarities, such as tert-butyl piperidine-1-carboxylate derivatives. These compounds are of interest due to their potential as intermediates in the synthesis of biologically active molecules and their ability to form stable crystal structures through hydrogen bonding .
Synthesis Analysis
The synthesis of related tert-butyl piperidine-1-carboxylate derivatives involves various strategies. For instance, the reduction of keto functionality in tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate leads to the formation of beta-hydroxylated delta-lactam with a cis configuration of hydroxy and isobutyl groups . Another synthesis route involves amination of halogenated aniline derivatives using copper(I) iodide, ethylene glycol, and potassium phosphate to yield tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate . Additionally, the allylation of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with organolithium reagents followed by reaction with bromoalkenes produces tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates .
Molecular Structure Analysis
X-ray crystallography studies reveal that tert-butyl piperidine-1-carboxylate derivatives can adopt specific configurations and orientations, such as the axial orientation of the isobutyl side chain in the piperidine ring . The molecular packing of these compounds is influenced by strong O-H...O=C hydrogen bonds, which lead to the formation of infinite chains in the crystal structure . The crystal and molecular structure of these compounds is further stabilized by intramolecular hydrogen bonds, as seen in the case of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate .
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate derivatives undergo various chemical reactions that are useful in synthetic chemistry. The reduction of keto groups to hydroxyl groups, amination reactions, and allylation reactions are some of the transformations that these compounds can undergo . These reactions are crucial for the modification of the piperidine ring and the introduction of various functional groups, which can lead to the synthesis of a wide range of piperidine-based compounds with potential biological activity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "(S)-tert-Butyl 3-((4-bromobenzyl)amino)piperidine-1-carboxylate" are not detailed in the provided papers, the properties of similar tert-butyl piperidine-1-carboxylate derivatives can be inferred. These compounds typically exhibit solid-state properties conducive to X-ray crystallography analysis, suggesting a degree of stability and crystallinity . The presence of strong hydrogen bonding in the crystal structures indicates that these compounds may have relatively high melting points and may form stable crystals under certain conditions . The reactivity of these compounds towards various reagents, as demonstrated by their ability to undergo allylation and amination reactions, suggests that they are versatile intermediates in organic synthesis .
Scientific Research Applications
Synthetic Methodologies and Applications
Synthesis of Vandetanib : A review summarized existing synthetic routes of Vandetanib, highlighting a process involving tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate leading to favorable yields and commercial viability in manufacturing scales. This indicates the compound's relevance in the synthesis of complex pharmaceuticals (W. Mi, 2015).
Chiral Sulfinamides in Asymmetric Synthesis : Chiral sulfinamides, notably tert-butanesulfinamide, have been used extensively in the stereoselective synthesis of amines and their derivatives, emphasizing their utility in constructing N-heterocycles, a key structural motif in natural products and therapeutics (R. Philip et al., 2020).
Environmental and Toxicological Research
- Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants (SPAs) : Research highlights the widespread use of SPAs, including compounds with tert-butyl groups, in industrial and commercial products, their detection in various environmental matrices, human exposure pathways, and potential toxicological effects. This underscores the need for novel SPAs with reduced environmental impact (Runzeng Liu & S. Mabury, 2020).
Pharmacophoric Group Analysis
- Analysis of Arylcycloalkylamines : A study focusing on arylcycloalkylamines, including phenyl piperidines, highlights the importance of arylalkyl substituents in improving the potency and selectivity of binding affinity at D(2)-like receptors, suggesting the relevance of structural analogs in designing antipsychotic agents (D. Sikazwe et al., 2009).
Mechanism of Action
Target of Action
The primary targets of (S)-tert-Butyl 3-((4-bromobenzyl)amino)piperidine-1-carboxylate are currently unknown. This compound is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited a wide range of biological activities . .
Mode of Action
The mode of action of (S)-tert-Butyl 3-((4-bromobenzyl)amino)piperidine-1-carboxylateIt’s known that nitrogen-containing heterocyclic compounds play a key role in drug production . Almost 84% of molecules have at least one nitrogen atom, while 59% have at least one heterocyclic nitrogen . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
For instance, pyrrolopyrazine derivatives have exhibited antibacterial, antifungal, and antiviral activities, while others showed more activity on kinase inhibition .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (S)-tert-Butyl 3-((4-bromobenzyl)amino)piperidine-1-carboxylateThe compound’s molecular weight is 334.42 , which is within the range generally favorable for oral bioavailability.
Result of Action
The molecular and cellular effects of (S)-tert-Butyl 3-((4-bromobenzyl)amino)piperidine-1-carboxylateGiven the broad range of biological activities associated with similar nitrogen-containing heterocyclic compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Future Directions
properties
IUPAC Name |
tert-butyl (3S)-3-[(4-bromophenyl)methylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-4-5-15(12-20)19-11-13-6-8-14(18)9-7-13/h6-9,15,19H,4-5,10-12H2,1-3H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTNTLZNFINQER-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 3-((4-bromobenzyl)amino)piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

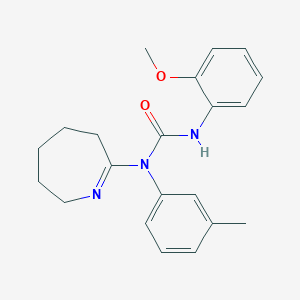
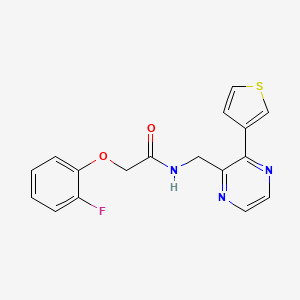
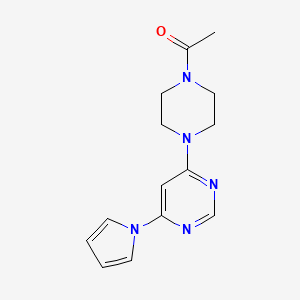
![1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B3019603.png)
![2-amino-3-(4-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B3019604.png)

![(E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B3019611.png)
![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3019612.png)
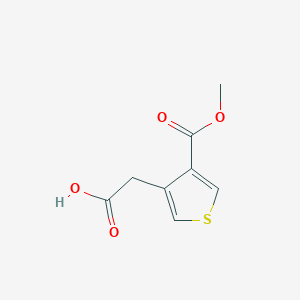
![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B3019615.png)
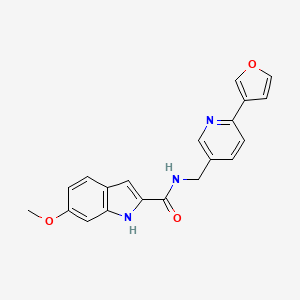
![3-(3-methoxyphenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B3019618.png)

